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molecular formula C8H19N3 B1293942 1-(3-Aminopropyl)-4-methylpiperazine CAS No. 4572-03-6

1-(3-Aminopropyl)-4-methylpiperazine

Cat. No. B1293942
M. Wt: 157.26 g/mol
InChI Key: RGUABPVONIGVAT-UHFFFAOYSA-N
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Patent
US08518885B2

Procedure details

A solution of N-(3-(4-methylpiperazin-1-yl)propyl)phthalimide and hydrazine monohydrate in ethanol and methanol was refluxed for 4 hours. After cooling to room temperature, concentrated HCl was added and the mixture heated under reflux for another hour. After removing the solvent, water was added, the mixture stirred, and insoluble material removed by filtration. Solid K2CO3 and CH2Cl2 were added to the aqueous layer, the mixture stirred, and was then filtered. The organic layer was washed with water. The combined aqueous layers were washed with Et2O. Water was removed from the organic layers, they were then dried and evaporated to give 1-(3-aminopropyl)-4-methylpiperazine as an oil. A reference for this synthesis is Hou et al., “Efficient syntheses of oncinotine and neooncinotine,” J. Org. Chem. 69(18):6094-9, 2004, which is incorporated by reference herein.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][CH2:10][N:11]2C(=O)C3=CC=CC=C3C2=O)[CH2:4][CH2:3]1.O.NN.Cl>C(O)C.CO>[NH2:11][CH2:10][CH2:9][CH2:8][N:5]1[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCN(CC1)CCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for another hour
CUSTOM
Type
CUSTOM
Details
After removing the solvent, water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
insoluble material removed by filtration
ADDITION
Type
ADDITION
Details
Solid K2CO3 and CH2Cl2 were added to the aqueous layer
STIRRING
Type
STIRRING
Details
the mixture stirred
FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
The organic layer was washed with water
WASH
Type
WASH
Details
The combined aqueous layers were washed with Et2O
CUSTOM
Type
CUSTOM
Details
Water was removed from the organic layers, they
CUSTOM
Type
CUSTOM
Details
were then dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NCCCN1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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